molecular formula C13H13NO2 B2662288 4-Methyl-1,2,3,4-tetrahydro-cyclopenta[b]indole-2-carboxylic acid CAS No. 1531556-30-5

4-Methyl-1,2,3,4-tetrahydro-cyclopenta[b]indole-2-carboxylic acid

Cat. No.: B2662288
CAS No.: 1531556-30-5
M. Wt: 215.252
InChI Key: QELWNJGYPKKMIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1,2,3,4-tetrahydro-cyclopenta[b]indole-2-carboxylic acid is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. The cyclopenta[b]indole scaffold is ubiquitously present in several bioactive natural products and pharmaceutically interesting compounds .


Synthesis Analysis

The synthesis of cyclopenta-fused indoles, such as this compound, has been achieved through various methods. Some of the prominent approaches include [3 + 2]-cycloaddition, Yonemitsu condensation, gold(I) catalysed Rautenstrauch rearrangement, bismuth(III) catalysed condensation, Nazarov cyclisation, Heck–Suzuki cascade, Fischer indole synthesis, indole electrophilic substitution reactions, [3,3]-sigmatropic rearrangement, Dieckmann condensation, vinylogous Michael addition/Friedel–Crafts reaction, enzymatic synthesis, etc .


Molecular Structure Analysis

The molecular structure of this compound is based on the cyclopenta[b]indole scaffold, which is a common structure in several bioactive natural products and pharmaceutically interesting compounds .


Chemical Reactions Analysis

1,2,3,4-Tetrahydrocyclopenta[b]indole undergoes reduction in the presence of Pd/C and hydrogen gas to yield 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-Tetrahydrocyclopenta[b]indole include a melting point of 100.5-105.5 °C (lit.) . It has a molecular weight of 157.21 .

Scientific Research Applications

Synthetic Strategies and Reactions

  • A study describes a multistep synthetic strategy leading to 4-substituted 1,2,3,4-tetrahydro-beta-carboline and 1,3,4,9-tetrahydro-pyrano[3,4-b]indole derivatives from indole 2-carboxylic acid, facilitated by an intramolecular Michael addition catalyzed by InBr3, achieving up to 97% yield (Agnusdei et al., 2003).
  • Research into 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[cyclohept[b]indoles] highlights the synthesis of several derivatives via acid-catalyzed condensation and cyclization, demonstrating the impact of substitution on molecular conformations and intermolecular interactions (Yamuna et al., 2010).
  • An innovative approach involved the synthesis and oxidation of 7-methyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles, showcasing the versatility of these compounds in generating stereoisomeric epoxides and nitro derivatives through specific reactions (Skladchikov et al., 2012).

Structural and Molecular Investigations

  • Structural investigations of 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[cyclohept[b]indoles] provided insights into the crystalline properties and molecular shape, highlighting the role of weak intermolecular interactions in the packing of these molecules (Yamuna et al., 2010).

Applications in Organic Synthesis

  • The use of palladium-catalyzed cyclization/carboalkoxylation reactions for the synthesis of tetrahydrocarbazoles from 2-(4-pentenyl)indoles demonstrates the method's efficiency and tolerance to various substitutions, highlighting the potential of these compounds in complex organic synthesis (Liu & Widenhoefer, 2004).
  • A study on the palladium-mediated oxidative annulation towards the synthesis of cyclopenta[b]indoles and subsequent hydrogenation to access fused indolines underlines the structural diversity achievable with these frameworks, showcasing their significance in synthesizing compounds with biological properties (Agy et al., 2019).

Safety and Hazards

The safety and hazards associated with 1,2,3,4-Tetrahydrocyclopenta[b]indole include eye irritation, skin irritation, and respiratory system irritation .

Future Directions

The future directions for the research and application of 4-Methyl-1,2,3,4-tetrahydro-cyclopenta[b]indole-2-carboxylic acid could include further exploration of its potential applications in various fields, such as medical, environmental, and industrial research. Additionally, the development of new synthetic protocols for the preparation of cyclopenta[b]indoles could also be a future direction .

Properties

IUPAC Name

4-methyl-2,3-dihydro-1H-cyclopenta[b]indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-14-11-5-3-2-4-9(11)10-6-8(13(15)16)7-12(10)14/h2-5,8H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELWNJGYPKKMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CC(C2)C(=O)O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.